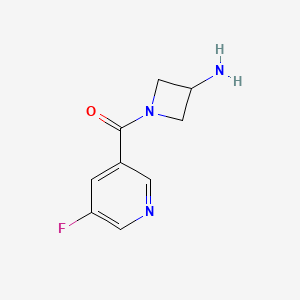
(3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone: is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an azetidine ring with a fluoropyridine moiety, making it a valuable candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoropyridine Moiety: The fluoropyridine group is introduced via nucleophilic substitution reactions using fluorinated pyridine derivatives.
Coupling Reactions: The final step involves coupling the azetidine ring with the fluoropyridine moiety under specific reaction conditions, often using catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
(3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-fluoropyridine: A related compound with similar structural features.
1-Benzoylazetidin-3-amine: Another azetidine derivative with different functional groups.
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine: A compound with a similar azetidine ring but different heterocyclic moiety.
Uniqueness
(3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone is unique due to its combination of an azetidine ring and a fluoropyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H10FN3O |
|---|---|
Poids moléculaire |
195.19 g/mol |
Nom IUPAC |
(3-aminoazetidin-1-yl)-(5-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C9H10FN3O/c10-7-1-6(2-12-3-7)9(14)13-4-8(11)5-13/h1-3,8H,4-5,11H2 |
Clé InChI |
ICEKINAPVUVHSB-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C(=O)C2=CC(=CN=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


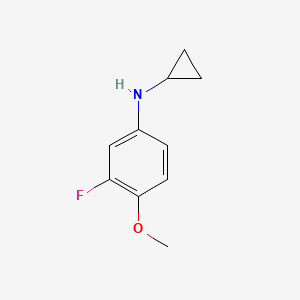

![6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B13439108.png)
![(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B13439112.png)
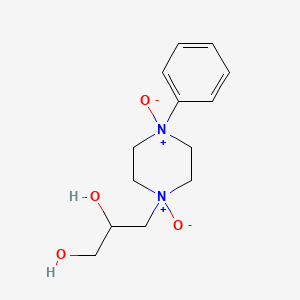
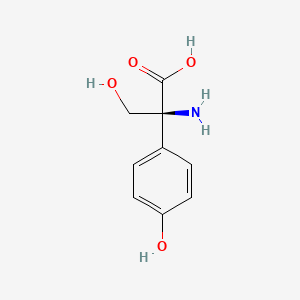
![2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid](/img/structure/B13439141.png)
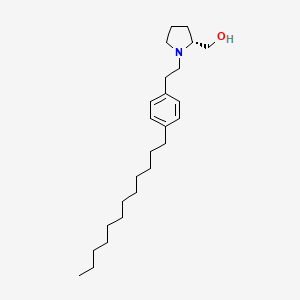
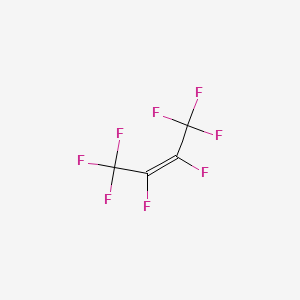
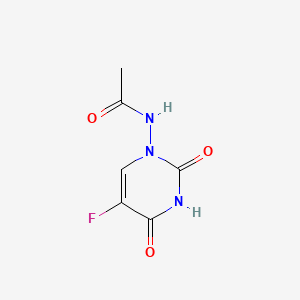
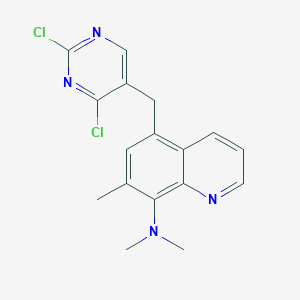
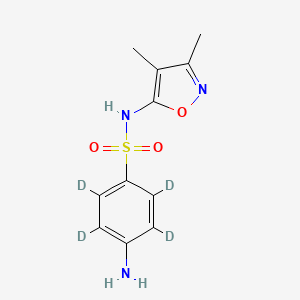

![(9S)-tert-Butyl 2-chloro-8,9-dihydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine-10(7H)-carboxylate](/img/structure/B13439168.png)
